![molecular formula C16H13ClN2O B113151 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-33-1](/img/structure/B113151.png)
6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A catalyst-free, one-pot, room temperature reaction between Morita-Baylis-Hillman (BMH) acetates of nitroalkenes and 2-aminopyridines has been developed .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
Medicinal Chemistry
This compound serves as a drug prejudice scaffold due to its structural character, which is conducive to binding with various biological targets . Its core structure is versatile and can be modified to enhance interaction with specific enzymes or receptors, making it valuable in the design of new therapeutic agents.
Material Science
The imidazo[1,2-a]pyridine moiety is recognized for its utility in material science. It can contribute to the development of novel materials with specific optical or electronic properties, such as deep-blue emitters for OLED technology .
Chemical Synthesis
In synthetic chemistry, this compound can be used as a building block for constructing complex molecules. Its reactivity allows for various transformations, making it a useful reagent in multicomponent reactions, condensation, and tandem reactions .
Analytical Chemistry
The compound’s distinct structural features can be exploited in analytical chemistry for the identification and quantification of related substances in complex mixtures, potentially serving as a standard or a derivative for chromatographic analyses .
Life Science Research
In life sciences, this compound could be used in the study of cell signaling pathways or as a probe to understand molecular interactions within biological systems. Its structural framework allows for the incorporation of radioisotopes or fluorescent tags .
Drug Development
The imidazo[1,2-a]pyridine core is significant in drug development, particularly in the discovery of antituberculosis agents. Compounds with this core have shown promise in pharmacokinetic and safety profiles, which are crucial for the development of new medications .
Future Directions
The future directions in the field of imidazo[1,2-a]pyridines research could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This could also include the development of new drugs and promising drug candidates .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with their targets to exhibit significant activity against mdr-tb and xdr-tb .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to affect the biochemical pathways related to tuberculosis .
Result of Action
Imidazo[1,2-a]pyridine analogues are known to exhibit significant activity against mdr-tb and xdr-tb .
properties
IUPAC Name |
6-chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-3-5-13(11(2)7-10)16-14(9-20)19-8-12(17)4-6-15(19)18-16/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDWTKQYRNUCQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
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